molecular formula C8H7NS B112646 Benzo[b]thiophen-2-amine CAS No. 4521-30-6

Benzo[b]thiophen-2-amine

Cat. No. B112646
CAS RN: 4521-30-6
M. Wt: 149.21 g/mol
InChI Key: VJYJBBMMLIDJEF-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-amine is a compound with the molecular formula C8H7NS . It is a key structural component in natural products and synthetic compounds, and has been used in the synthesis of organic compounds, multifunctional materials, and drug molecules .


Synthesis Analysis

Several methods have been developed for the synthesis of Benzo[b]thiophen-2-amine. One method involves the cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes . Another method involves a copper(I)-catalyzed Ullmann C–N coupling .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophen-2-amine consists of a benzene ring fused with a thiophene ring, with an amine group attached to the second carbon of the thiophene ring . The molecular weight is 149.21 g/mol .


Chemical Reactions Analysis

Benzo[b]thiophen-2-amine can undergo various chemical reactions. For instance, it can participate in copper(I)-catalyzed Ullmann C–N coupling reactions . It can also react with alkynyl sulfides to form 3-substituted benzothiophenes .


Physical And Chemical Properties Analysis

Benzo[b]thiophen-2-amine has a molecular weight of 149.21 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It has a topological polar surface area of 54.3 Ų .

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Benzo[b]thiophene-2-amine derivatives are extensively used in the synthesis of various heterocyclic compounds. This includes the creation of new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which have shown potential in medicinal chemistry due to their wide spectrum of pharmacological properties (Isloor, Kalluraya, & Pai, 2010).

2. Asymmetric Synthesis

The compound has been used in asymmetric synthesis, particularly in the creation of heterocyclic β-aminosulfones. This involves key steps like nucleophilic addition and benzo[b]thiophene oxidation, demonstrating the versatility of benzo[b]thiophene-2-amine in complex chemical syntheses (Enders & Signore, 2004).

3. Preparation of Aminated and Heterofused Compounds

Amination of benzo[b]thiophene derivatives and the subsequent formation of heterofused compounds, such as triazoles, is another significant application. This process involves reactions like diazotization, coupling with aromatic and heterocyclic amines, and air oxidation, underlining the reactivity and utility of benzo[b]thiophene-2-amine in synthetic chemistry (Sabnis & Rangnekar, 1990).

4. Application in Photoelectric Materials

Benzo[b]thiophene derivatives, including those based on benzo[b]thiophene-2-amine, find use in fields beyond medicinal chemistry. For instance, some compounds have been employed as organic photoelectric materials, highlighting their potential in the development of advanced technological materials (Duc, 2020).

5. Antimicrobial and Anti-inflammatory Properties

Research has also shown that certain benzo[b]thiophene derivatives exhibit potent antimicrobial and anti-inflammatory activities. This opens up avenues for their use in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Safety And Hazards

Benzo[b]thiophen-2-amine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the wide range of biological activities of benzo[b]thiophen-2-amine and its derivatives, there is significant interest in further exploring its potential uses in drug discovery and development . Future research may focus on developing more efficient synthesis methods, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJBBMMLIDJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501364
Record name 1-Benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophen-2-amine

CAS RN

4521-30-6
Record name 1-Benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
CM Rayner, MA Graham - Science of Synthesis, 2001 - thieme-connect.com
A great deal of literature has been published in the area of benzo [b] thiophene chemistry. Early literature also uses the name thianaphthene. Previously published information regarding …
Number of citations: 14 www.thieme-connect.com
W Zhang, S Tao, H Ge, Q Li, Z Ai, X Li, B Zhang… - Organic …, 2020 - ACS Publications
An exclusive thiophene-fused polycyclic π-conjugated 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton was constructed via a one-pot CuCl-mediated three-component reaction, using 2-(2…
Number of citations: 23 pubs.acs.org
C Boga, M Calvaresi, P Franchi, M Lucarini… - Organic & …, 2012 - pubs.rsc.org
In the framework of the interest in nitrothiophenes as drugs or hits with different pharmacological applications and considering that in several instances nitroreduction is an essential …
Number of citations: 15 pubs.rsc.org
B Cosimelli, L Lamartina, D Spinelli - Tetrahedron, 2001 - Elsevier
The reactivity of 3-bromo-2-nitrobenzo[b]thiophene (1) with several (anionic and neutral) nucleophiles has been examined. Only with neutral, weak nucleophiles (as anilines) 1 gives, in …
Number of citations: 14 www.sciencedirect.com
J Zhang, Y Tian, Y Cui, W Zuo, T Tan - Bioresource technology, 2013 - Elsevier
The nitrogen transformations with attention to NH 3 and HCN were investigated at temperatures of 300–800C during microwave pyrolysis of a protein model compound. The evolution of …
Number of citations: 127 www.sciencedirect.com
Y Tian, J Zhang, W Zuo, L Chen, Y Cui… - Environmental science & …, 2013 - ACS Publications
The nitrogen conversions in relation to NH 3 and HCN were investigated during microwave pyrolysis of sewage sludge. The nitrogen distributions and evolution of nitrogen …
Number of citations: 305 pubs.acs.org
I Cerminara, L Chiummiento, M Funicello… - Pharmaceuticals, 2012 - mdpi.com
This minireview provides a brief outline of the peculiar aspects of the preparation of peptidomimetic and pseudopeptidic structures containing heterocycles. In particular novel tricyclic …
Number of citations: 31 www.mdpi.com
SK Guguloth, N Malothu, P DSNBK - Pharmacognosy Research, 2022 - phcogres.com
Background: Several plants of Terminalia species are being reported as medicinally useful. Terminalia pallida Brandis is one of the plants of the Combretaceae family, which constitutes …
Number of citations: 4 www.phcogres.com
WM Khamis, DA Farag, S Selim - Egyptian Academic Journal of …, 2018 - journals.ekb.eg
Toxicity, feeding indices and residual efficacies of ethanol extract of Artemisia judaica and some synthetic insecticides were investigated alone and in combinations against 2nd instar …
Number of citations: 2 journals.ekb.eg
LW Taylor IV - 2021 - search.proquest.com
I. Three synthetic pathways for the construction of the tricyclic core of aquilarabietic acid A are detailed. The first of which utilizes an allylation and metathesis strategy followed by a Stille …
Number of citations: 0 search.proquest.com

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